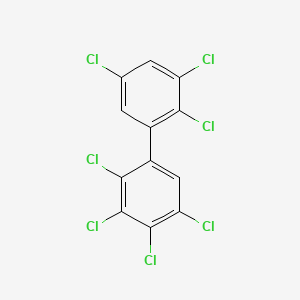

2,2',3,3',4,5,5'-Heptachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-5(9(16)7(14)2-4)6-3-8(15)11(18)12(19)10(6)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPMUCXYRNOABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074167 | |

| Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-74-8 | |

| Record name | 2,2′,3,3′,4,5,5′-Heptachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,5'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MUM06YX8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,2 ,3,3 ,4,5,5 Heptachlorobiphenyl

Global and Regional Environmental Prevalence in Diverse Matrices

PCB 180, like other PCBs, is found across the globe in various environmental compartments due to its persistence and ability to be transported over long distances. unep.orgtrulawsuitinfo.com Its presence is a legacy of past industrial activities, with detectable levels in air, water, soil, and living organisms. trulawsuitinfo.comnih.gov

Occurrence in Aquatic Environments (Water, Sediments)

Once introduced into aquatic ecosystems, 2,2',3,3',4,5,5'-Heptachlorobiphenyl, owing to its hydrophobic nature, tends to adsorb onto organic matter and settle in sediments. oaepublish.com This makes sediments a significant reservoir for this compound, often reflecting a higher concentration compared to the overlying water column. oaepublish.comospar.org

For instance, a study of the Udu River in the Niger Delta, Nigeria, detected 28 different PCB congeners in sediment samples, with total concentrations ranging from 5.34 to 16.1 ng/g dry weight. oaepublish.com In another study of a tropical estuarine ecosystem in India, the total concentrations of six indicator PCBs, including PCB 180, in sediments ranged from 0.20 to 2.99 µg/kg dry weight. researchgate.net Similarly, research in Lake Chapala, Mexico, found PCB levels of 0.55–3.29 ng/g dry weight in sediments and 1.43–2.98 ng/mL in water. mdpi.com

The degree of chlorination of PCB congeners influences their distribution, with more highly chlorinated biphenyls like PCB 180 having lower water solubility and a greater tendency to accumulate in sediments. oaepublish.comepa.gov

Table 1: Concentration of Polychlorinated Biphenyls (PCBs) in Aquatic Environments

| Location | Matrix | Concentration |

| Udu River, Niger Delta, Nigeria | Sediment | 5.34 to 16.1 ng/g dry weight (Ʃ28PCBs) oaepublish.com |

| Ashtamudi Wetland, India | Sediment | 0.20 to 2.99 µg/kg dry weight (Ʃ6 indicator PCBs) researchgate.net |

| Lake Chapala, Mexico | Sediment | 0.55–3.29 ng/g dry weight mdpi.com |

| Lake Chapala, Mexico | Water | 1.43–2.98 ng/mL mdpi.com |

Occurrence in Terrestrial Environments (Soil, Plants)

In terrestrial environments, this compound is found in soils, where it exhibits strong adsorption to soil organic matter, limiting its mobility. nm.gov This strong binding reduces the likelihood of leaching into groundwater. nm.gov However, soil acts as a long-term reservoir, from which the compound can be slowly released into the atmosphere or taken up by plants. nm.govresearchgate.net

Plant uptake of PCBs from soil is generally considered to be a minor pathway. researchgate.net The primary route of PCB contamination in vegetation is through atmospheric deposition onto plant surfaces. researchgate.net For example, a study in the Italian Alps found that the mean concentration of the sum of PCBs detected in vegetation was 0.85 ± 0.64 ng/g dry weight. researchgate.net

Atmospheric Distribution and Deposition

The atmosphere is a primary medium for the global transport of this compound and other PCBs. unep.orgresearchgate.net Volatilization from contaminated soils and water bodies, as well as from historical sources like landfills and old building materials, releases these compounds into the air. nih.govnih.gov They can then be transported over long distances before being deposited back onto land and water surfaces. unep.org More than 90% of atmospheric PCBs are transported in the vapor phase. epa.gov

Presence in Biota Across Trophic Levels

Due to its lipophilic (fat-loving) nature, this compound bioaccumulates in the fatty tissues of living organisms. nih.gov This leads to biomagnification, where the concentration of the compound increases at successively higher levels in the food chain. nih.govmdpi.com

Aquatic organisms, such as phytoplankton and crustaceans living in or near contaminated sediments, can ingest PCB-laden materials. oaepublish.com These organisms are then consumed by fish, which in turn are eaten by higher-level predators, including birds and mammals. oaepublish.commdpi.com For example, in Qilianyu Island in the South China Sea, PCB 180 was identified as one of the main PCB congeners in bird species. mdpi.com The concentrations of PCBs in these birds ranged from 71.0 to 519.1 ng/g lipid weight, significantly higher than in the fish they consume (6.88–113.2 ng/g lipid weight). mdpi.com

Table 2: Concentration of Polychlorinated Biphenyls (PCBs) in Biota from Qilianyu Island, South China Sea

| Biota | Trophic Level | PCB Concentration (ng/g lipid weight) |

| Fish Species | Lower | 6.88–113.2 mdpi.com |

| Bird Species | Higher | 71.0–519.1 mdpi.com |

Identification of Anthropogenic Sources and Pathways of Environmental Introduction

The presence of this compound in the environment is a direct result of human activities. unep.orgoaepublish.com

Legacy Contamination from Industrial Applications

The primary source of this compound and other PCBs is legacy contamination from their widespread industrial use before being banned. unep.orgoaepublish.com PCBs were produced in large quantities from the 1930s to the 1980s and used in a variety of applications. unep.org

These applications included:

Closed systems: such as dielectric fluids in transformers and capacitors. unep.orgtrulawsuitinfo.com

Open systems: such as in paints, sealants, carbonless copy paper, and as plasticizers. unep.orgtrulawsuitinfo.com

Inadvertent Production and Emissions

This compound, also known as PCB 170, is not known to occur naturally. sigmaaldrich.com While the intentional production of polychlorinated biphenyls (PCBs) was banned in the United States in 1979 under the Toxic Substances Control Act (TSCA), the inadvertent formation of PCBs (iPCBs) can still occur as byproducts in various chemical manufacturing processes. europa.eu New research suggests that the environmental input from these unintentional sources might be significant. europa.eu

The formation of iPCBs typically occurs in manufacturing processes that involve carbon, chlorine, and high temperatures. europa.eu More than 50 different PCB congeners have been detected as byproducts in commercial paint pigments. europa.eu The primary pigment groups associated with inadvertent PCB formation are azo and phthalocyanine (B1677752) pigments, which are widely used in paints, inks, textiles, paper, and other materials. europa.eusigmaaldrich.com The use of chlorinated solvents, such as chlorobenzene (B131634) or dichlorobenzene, as a reaction medium during the synthesis of these pigments can lead to the unintended generation of various PCB congeners through side-reactions. europa.eu

While much of the research on iPCBs has focused on lower-chlorinated congeners like PCB 11, which is a known byproduct of diarylide yellow pigment production, higher-chlorinated congeners are also known to be formed. europa.eueuropa.eu The specific congener profile of these inadvertent mixtures can vary depending on the manufacturing process conditions and the raw materials used. sigmaaldrich.com These processes represent a potential emission source of this compound into the environment.

Contamination from Waste Streams (e.g., Sewage Sludge)

Due to their chemical stability and hydrophobicity, PCBs that enter the environment tend to adsorb to particulate matter and accumulate in sinks such as the organic-rich solids in wastewater. europa.eu Consequently, sewage sludge (biosolids) from municipal and industrial wastewater treatment plants (WWTPs) can become a significant reservoir for these compounds. sigmaaldrich.comeraqc.com The land application of biosolids can then lead to the contamination of soils. sigmaaldrich.com

The presence of specific PCB congeners in sludge is a result of inputs from various domestic and industrial sources into the sewer system. sigmaaldrich.com Studies have confirmed the presence of a wide range of PCB congeners in sewage sludge. For instance, a study involving the characterization of a sewage sludge reference material (ERM-CC392) included the measurement of ten specific congeners, one of which was this compound (PCB 170).

While comprehensive data on the concentration of PCB 170 in sewage sludge across different regions is limited, analyses of related environmental compartments highlight its occurrence. For example, studies of sediments in the heavily industrialized Scheldt estuary have detected PCB 170, reflecting long-term contamination from various sources. The concentrations in these sediments can provide an indication of the levels that may be found in the sludge of WWTPs servicing similar catchment areas.

Table 1: Concentration of this compound (PCB 170) in Environmental Samples

Table 2: List of Mentioned Chemical Compounds

Environmental Fate and Transport Dynamics of 2,2 ,3,3 ,4,5,5 Heptachlorobiphenyl

Environmental Persistence and Resistance to Degradation

2,2',3,3',4,5,5'-Heptachlorobiphenyl, also known as PCB 180, is a specific congener of polychlorinated biphenyls (PCBs) characterized by its high number of chlorine atoms. nih.govsigmaaldrich.com This structural feature significantly contributes to its environmental persistence and resistance to degradation. Like other highly chlorinated PCBs, PCB 180 is hydrophobic and chemically stable, which makes it difficult for microorganisms to utilize it as a direct source of carbon and energy. nih.gov

The degradation of highly chlorinated PCBs in the environment is a slow process. While some microbial consortia have demonstrated the ability to degrade PCB 180, this often occurs through co-metabolism, where the presence of another carbon source stimulates the degradation process. For instance, the addition of methanol (B129727) has been shown to significantly enhance the degradation of PCB 180 by a microbial consortium, with metabolic pathways involving dechlorination, hydroxylation, and ring-opening. nih.gov The initial steps of degradation often involve the removal of chlorine atoms, leading to the formation of lower-chlorinated PCBs, which can then be further broken down. nih.gov

Inter-Compartmental Transport Mechanisms

The movement of this compound between different environmental compartments—air, water, soil, and sediment—is a complex process governed by its physicochemical properties.

Due to their semi-volatile nature, PCBs like heptachlorobiphenyl can undergo long-range atmospheric transport, allowing them to be distributed globally, even to remote regions far from their original sources. ntnu.noresearchgate.net This transport is influenced by temperature, with higher temperatures increasing the likelihood of volatilization from surfaces into the atmosphere. ntnu.no

Once in the atmosphere, these compounds can exist in the vapor phase or be adsorbed onto particulate matter. epa.gov The partitioning between these two phases depends on the degree of chlorination, with more highly chlorinated PCBs having a greater tendency to associate with particles. epa.gov Atmospheric transport can occur through a process known as the "grasshopper effect," where chemicals volatilize in warmer regions, are transported by winds, and then deposit in cooler regions. This cycle can be repeated, leading to the accumulation of these persistent organic pollutants in colder climates like the Arctic and Antarctic. ntnu.no Deposition from the atmosphere can occur through both wet (rain and snow) and dry deposition. researchgate.net

In aquatic and terrestrial environments, the fate of this compound is heavily influenced by sorption and desorption processes. Due to its high hydrophobicity, this compound has a strong tendency to adsorb to organic matter in soil and sediment. researchgate.netresearchgate.net This adsorption reduces its availability in the water column and can limit its mobility.

The sorption of PCBs is also influenced by the nature of the sorbent material. For example, in aquatic systems, microplastics can act as a vector for PCBs, with the adsorption capacity varying depending on the type of polymer. mdpi.com Glassy polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polystyrene (PS) have shown a higher affinity for PCBs compared to rubbery polymers like polyethylene (PE). mdpi.com The presence of co-solvents, such as methanol in water, can affect the sorption of PCBs to soil, generally decreasing the sorption coefficient as the concentration of the co-solvent increases. researchgate.net

Volatilization is a significant process for the movement of PCBs from soil and water surfaces into the atmosphere. epa.govrivm.nl The rate of volatilization is influenced by several factors, including the compound's vapor pressure, soil and water conditions, and temperature. researchgate.net

In general, volatilization is more rapid from wet soils than from dry soils because water molecules compete with the nonpolar PCB molecules for adsorption sites on soil particles. rivm.nl However, as the soil surface dries, volatilization rates can decrease significantly. rivm.nl Similarly, in aquatic systems, while PCBs can volatilize from the water surface, their strong adsorption to sediment can significantly reduce the rate of this process. epa.gov The rate of volatilization tends to decrease with an increasing degree of chlorination. epa.gov

Bioaccumulation and Trophic Transfer in Ecological Food Webs

The persistence and lipophilicity of this compound lead to its bioaccumulation in organisms and subsequent biomagnification through food webs. ecetoc.orgepa.gov

Several key factors influence the biomagnification of this compound:

Lipophilicity: this compound is highly lipophilic, meaning it has a strong affinity for fats and lipids. This property causes it to be readily stored in the fatty tissues of organisms. researchgate.netnih.gov The high octanol-water partition coefficient (Log K_ow) is an indicator of this characteristic.

Metabolic Rate: The rate at which an organism can metabolize and excrete a compound plays a crucial role in its bioaccumulation. Highly chlorinated PCBs like heptachlorobiphenyl are generally resistant to metabolism, leading to their persistence in the body. nih.gov Studies in rats have shown a very low biotransformation rate for a similar heptachlorobiphenyl, with the majority of the compound being stored in adipose tissue. nih.gov

Trophic Level: As organisms at higher trophic levels consume prey containing the compound, the concentration of the contaminant increases at each successive level of the food web. epa.gov This process, known as biomagnification, can lead to significantly higher concentrations in top predators compared to organisms lower in the food chain.

The combination of these factors makes this compound a significant concern for ecosystem health, as it can accumulate to high levels in wildlife, particularly in aquatic food webs. ecetoc.org

Data Tables

Physicochemical Properties of this compound (PCB 180)

| Property | Value | Source |

| Molecular Formula | C₁₂H₃Cl₇ | nih.govsigmaaldrich.comnih.gov |

| Molecular Weight | 395.3 g/mol | nih.govsigmaaldrich.comnih.gov |

| Log K_ow (Octanol-Water Partition Coefficient) | 7.9 - 8.1 | nih.govnih.gov |

| CAS Number | 35065-29-3 | sigmaaldrich.comnih.gov |

Environmental Fate Parameters for Heptachlorobiphenyls

| Parameter | Value Range | Environmental Compartment | Source |

| Atmospheric Half-life | 19 - 191 days | Air | epa.gov |

| Aerobic Biodegradation Half-life | > 57 days | Water | epa.gov |

Modeling Trophic Transfer and Predicted Concentrations in Ecological Receptors

The environmental behavior of persistent and bioaccumulative compounds like this compound (PCB-180) is often evaluated using mathematical models to predict their transfer and concentration within food webs. These models are crucial tools in risk assessment, helping to estimate the potential exposure of organisms at various trophic levels, even when direct measurement data is scarce. nih.gov

Food web bioaccumulation models are frequently employed to simulate the movement of hydrophobic organic chemicals through aquatic ecosystems. wisconsin.edusfu.ca A foundational approach, such as the model developed by Arnot and Gobas (2004), conceptualizes each organism as a single compartment. sfu.caepa.gov In this framework, chemical uptake occurs through respiratory surfaces (e.g., gills) and dietary intake, while elimination happens via respiration, fecal egestion, metabolic transformation, and growth dilution. sfu.ca Such models typically structure the ecosystem into multiple trophic levels, starting from primary producers like phytoplankton and moving up through zooplankton, invertebrates, and several tiers of fish (small, medium, and large). epa.gov The concentration in each successive trophic level is calculated based on the diet, which consists of organisms from lower levels. epa.gov

A key parameter in understanding the bioaccumulation potential of a substance is the Trophic Magnification Factor (TMF). The TMF quantifies the degree to which a chemical's concentration increases as it moves up the food chain. usgs.gov Studies have consistently shown that for polychlorinated biphenyls (PCBs), there is a strong positive correlation between the TMF and the compound's hydrophobicity, which is measured by the octanol-water partition coefficient (Kow). usgs.govresearchgate.net As a highly chlorinated and hydrophobic congener, PCB-180 exhibits significant potential for trophic magnification. researchgate.netmdpi.com

The accuracy of these predictive models is highly dependent on the quality of input parameters. Research comparing modeled and measured data has demonstrated that site-specific measurements, particularly of freely dissolved concentrations in water, are critical for generating realistic predictions of contaminant concentrations in biota. nih.gov

Field studies and modeling efforts have provided insights into the expected concentrations of PCB-180 in various ecological receptors. For instance, in a study of the Qilianyu Island ecosystem in the South China Sea, PCB-180 was identified as a major congener in bird species, which occupy higher trophic levels. mdpi.com The concentrations of total PCBs were observed to increase from herbivorous fish to carnivorous fish and birds, illustrating the process of biomagnification. mdpi.com

The following table presents data on the mean concentrations of total PCBs and the trophic levels of different species from the Qilianyu Island study, which helps in contextualizing the trophic transfer of these compounds.

Table 1: Mean PCB Concentrations and Trophic Levels in Biota from Qilianyu Island

| Species | Common Name | Trophic Level (TL) | Mean ΣPCBs (ng/g lipid weight) |

|---|---|---|---|

| Acanthurus striatus | Striated surgeonfish | 2.5 | 32.4 |

| Naso japonicus | Japan surgeonfish | 2.5 | 30.6 |

| Epinephelus faveatus | Peacock grouper | 3.4 | 54.7 |

| Lethrinus haematopterus | Goldspot seabream | 3.6 | 85.1 |

| Sula leucogaster | Red-footed booby | 4.1 | 90.5 |

| Egretta intermedia | Intermediate egret | 4.3 | 416.6 |

Data sourced from a 2022 study on biota from the South China Sea. mdpi.com

Models like AQUAWEB and BIO have been validated against field data from various ecosystems, including boreal lakes. While numerous parameters can introduce uncertainty, these models have been shown to perform well and can be optimized for different environments, making them useful tools for estimating the bioaccumulation and environmental fate of PCBs. nih.gov The consistent finding across both modeling and field research is that apex predators in a food web, such as certain species of fish and piscivorous birds, will exhibit the highest concentrations of recalcitrant compounds like PCB-180. wisconsin.edumdpi.com

Biotransformation and Degradation Pathways of 2,2 ,3,3 ,4,5,5 Heptachlorobiphenyl

Microbial Degradation Processes

Microbial degradation is a key process in the environmental fate of PCBs. It can occur under both anaerobic and aerobic conditions, often involving a sequence of reactions carried out by diverse microbial communities. nih.gov For highly chlorinated congeners like heptachlorobiphenyl, anaerobic microbial dechlorination is a crucial initial step, which reduces the number of chlorine atoms and makes the molecule more susceptible to subsequent aerobic degradation. nih.gov

The bioremediation of PCB-contaminated sites has driven research into identifying and isolating microorganisms capable of breaking down these persistent pollutants. academicjournals.orgtaylorfrancis.com Studies have successfully isolated diverse microbial consortia and specific strains from historically contaminated soils and sediments. academicjournals.orgh1.co These environments harbor adapted microbial communities with the genetic potential to degrade PCBs.

Fungal species, in particular, have been identified for their PCB degradation capabilities. Research on soils contaminated with the commercial PCB mixture Aroclor 1260, which contains highly chlorinated congeners, led to the isolation of several mitosporic fungal species. h1.co Among these, strains identified as Penicillium chrysogenum, Scedosporium apiospermum, Penicillium digitatum, and Fusarium solani demonstrated the ability to metabolize specific PCB congeners. h1.co The native mycoflora in contaminated sites is often dominated by genera like Penicillium and Aspergillus, which are known for their ability to biodegrade organopollutants. h1.co

Bacterial strains are also prominent PCB degraders. Genera such as Pseudomonas, Bacillus, Actinobacteria, Clostridium, and Alcaligenes have been noted for their inherent capacity to break down pollutants. academicjournals.orgresearchgate.net The use of microbial consortia, which are mixed communities of different microorganisms, is often more effective than using single strains for degrading complex mixtures of pollutants like PCBs. researchgate.net

| Microbial Group | Isolated Genera/Species | Source / Note |

| Fungi | Penicillium chrysogenum, Scedosporium apiospermum, Penicillium digitatum, Fusarium solani | Isolated from soil historically contaminated with Aroclor 1260. h1.co |

| Aspergillus niger, Penicillium sp. | Isolated from a paint scrape-contaminated site. researchgate.net | |

| Bacteria | Pseudomonas sp., Stenotrophomonas sp., Delftia sp., Brevundimonas sp., Curtobacterium sp., Microbacterium sp. | Members of a consortium (HJ-SH) that effectively degraded phenanthrene, indicating potential for complex pollutant degradation. researchgate.net |

| Pseudomonas aeruginosa, Bacillus mycoides, Bacillus cereus, Citrobacter murliniae | Identified from a transformer servicing site, with potential for PCB degradation. academicjournals.org |

The biodegradation of highly chlorinated PCBs rarely occurs when the compound is the sole source of carbon and energy for microorganisms. taylorfrancis.comnih.gov Instead, degradation typically proceeds through co-metabolism, where the microbes utilize another substrate for growth while incidentally producing enzymes that can transform the PCB molecule. taylorfrancis.comnih.gov

The presence of a suitable co-metabolic substrate can significantly enhance the degradation rate of recalcitrant PCBs. For instance, research on the closely related congener 2,2',3,4,4',5,5'-heptachlorobiphenyl (B50437) (PCB 180) demonstrated that the addition of methanol (B129727) as a co-metabolic carbon source markedly stimulated its degradation by a microbial consortium known as QY2. nih.gov The degradation performance was 51.9% higher in the presence of 5 mM methanol compared to conditions without it. nih.gov The co-metabolite not only fuels the microbes but can also help them tolerate the environmental stress induced by the toxicity of the PCB. nih.gov The addition of methanol was shown to reduce intracellular reactive oxygen species (ROS) and enhance cell viability, indicating that co-metabolic degradation can be a detoxification process for the microbial community. nih.gov

The microbial breakdown of heptachlorobiphenyls involves a multi-step process. For highly chlorinated PCBs, the initial and often rate-limiting step under anaerobic conditions is reductive dechlorination, where chlorine atoms are removed from the biphenyl (B1667301) structure. This process yields less chlorinated congeners that are more amenable to aerobic degradation. nih.gov

Following dechlorination, aerobic pathways become prominent. These pathways typically involve:

Hydroxylation: Dioxygenase enzymes introduce hydroxyl groups onto the aromatic rings. nih.govresearchgate.net This is a critical step that increases the water solubility of the compound and prepares it for ring cleavage. kobe-u.ac.jp The metabolism of PCBs in biota is known to form various hydroxylated metabolites (OH-PCBs). nih.gov

Ring-opening: The hydroxylated biphenyl structure undergoes cleavage of the aromatic ring. nih.govresearchgate.net This breaks down the fundamental structure of the PCB.

Studies on the co-metabolic degradation of PCB 180 (a structural isomer of PCB 170) have identified several metabolic products, confirming this sequence. The identified metabolites included lower-chlorinated PCBs and chlorobenzoic acid, which provides clear evidence that the degradation proceeds via dechlorination, hydroxylation, and subsequent ring-opening pathways. nih.gov

| Metabolic Step | Description | Resulting Products |

| Reductive Dechlorination | Removal of chlorine atoms from the biphenyl rings, typically under anaerobic conditions. nih.gov | Lower-chlorinated PCB congeners. nih.govnih.gov |

| Hydroxylation | Introduction of hydroxyl (-OH) groups onto the aromatic rings by oxygenase enzymes. nih.govkobe-u.ac.jp | Hydroxylated PCBs (OH-PCBs). nih.gov |

| Ring-opening | Cleavage of the aromatic ring structure, leading to the breakdown of the biphenyl core. nih.gov | Chlorobenzoic acid and other smaller organic molecules. nih.gov |

The rate at which microorganisms degrade PCBs is described by kinetic models and is influenced by various environmental conditions. Research on the dechlorination of 2,3,4,5-tetrachlorobiphenyl (B164871) (PCB 61) by the bacterium Dehalobium chlorocoercia found that the rate of dechlorination was linearly dependent on the freely dissolved concentration of the PCB in the water. nih.gov This first-order relationship was observed in both simple aqueous systems and more complex sediment microcosms, suggesting that the bioavailability of the compound in the dissolved phase is a key rate-limiting factor. nih.govbattelle.org A degradation threshold was not observed down to an aqueous concentration of approximately 1 ng/L. nih.gov

Other studies involving a fungal consortium degrading various PCB congeners also found that the process followed first-order kinetics. researchgate.net However, the degradation kinetics can vary. For example, the degradation of 2,4,6-Trichlorophenol by an acclimated mixed culture was well-described by zero-order kinetics, where the rate was independent of the initial pollutant concentration but dependent on the initial biomass concentration. sci-hub.se

Environmental factors play a crucial role. The presence of a co-metabolic substrate like methanol can significantly increase degradation rates. nih.gov Furthermore, the microbial consortium's ability to tolerate the toxicity of the PCB, which can be enhanced by the co-metabolite, is vital for a sustained degradation process. nih.gov

Abiotic Degradation Mechanisms

In addition to microbial action, abiotic processes can contribute to the transformation of PCBs in the environment.

Photolysis, or the breakdown of compounds by light, is a significant abiotic degradation pathway for PCBs. researchgate.net When PCBs in a nonpolar medium are exposed to UV irradiation, the primary reaction is the homolytic cleavage of a carbon-chlorine (C-Cl) bond. researchgate.net This process generates a radical particle and results in the formation of less chlorinated PCB congeners, a process known as hydrodechlorination. researchgate.net

The rate and products of photolytic degradation are influenced by the number and position of chlorine atoms on the biphenyl rings. researchgate.net Generally, the C-Cl bond in the most substituted ring is the first to break. researchgate.net While specific studies on the photolysis of 2,2',3,3',4,5,5'-heptachlorobiphenyl are limited, the general mechanism suggests it would degrade into a series of hexa- and lower-chlorinated biphenyls upon exposure to sufficient UV light. researchgate.net

Chemical Reductive Dechlorination (e.g., Zero-Valent Iron, Bimetallic Catalysts)

Chemical reductive dechlorination is a significant abiotic pathway for the degradation of highly chlorinated biphenyls like this compound. This process involves the removal of chlorine atoms from the biphenyl structure, leading to less chlorinated and generally less toxic congeners. A widely studied method for this transformation is the use of zero-valent iron (ZVI), often in combination with a catalyst to form a bimetallic system.

Bimetallic catalysts, such as palladium-coated iron (Pd/Fe), have shown high effectiveness in the reductive dechlorination of polychlorinated biphenyls (PCBs). The underlying mechanism involves an electrochemical process where the base metal (iron) acts as an electron donor and the noble metal (palladium) serves as a catalyst. This heterogeneous system can be viewed as a micro-electrochemical cell, where the metals facilitate the transfer of electrons to the PCB molecule, leading to the cleavage of carbon-chlorine bonds.

The efficiency of bimetallic systems can be further enhanced. For instance, a trimetallic catalyst consisting of a copper plate with embedded microparticles of palladized grey cast iron (Cu-Fe-C/Pd) has demonstrated significantly greater efficiency in reducing PCB concentrations in aqueous solutions compared to bimetallic Fe-C/Pd catalysts. nih.gov While bimetallic catalysts can see a decrease in reaction rates due to the oxidation of the catalyst surface, the addition of copper in the trimetallic system appears to accelerate the formation and release of oxidation products from the catalyst surface, thereby recovering its activity. nih.gov

Studies on various PCB congeners have shown that the dechlorination process is influenced by the number and position of chlorine atoms. For example, in the dechlorination of hexachlorobenzene (B1673134) using nickel-iron (Ni/Fe) bimetallic nanoparticles, a sequential dechlorination process was observed, yielding pentachlorobenzene, tetrachlorobenzenes, and trichlorobenzenes as the main products. researchgate.net This suggests a stepwise removal of chlorine atoms, which is also applicable to heptachlorobiphenyls.

Table 1: Comparison of Bimetallic and Trimetallic Catalyst Systems for PCB Dechlorination This table provides a summary of the comparative performance of bimetallic and trimetallic catalysts in the reductive dechlorination of PCBs.

| Catalyst System | Composition | Key Findings | Reference |

| Bimetallic | Palladized grey cast iron (Fe-C/Pd) | Effective in PCB decomposition, but the rate decreases over time due to surface oxidation. | nih.gov |

| Trimetallic | Copper metal plate with embodied microparticles of palladized grey iron (Cu-Fe-C/Pd) | Significantly more efficient than the bimetallic system; reduces PCB concentration to approximately 1% of the initial value in a much shorter time. | nih.gov |

Advanced Oxidation Processes and Other Chemical Treatments

Advanced Oxidation Processes (AOPs) represent another class of chemical treatments for the degradation of persistent organic pollutants like this compound. AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of non-selectively degrading a wide range of organic compounds.

Ozonation is an AOP that has shown effectiveness in degrading PCBs. Ozone can react with contaminants in both the aqueous and gas phases, which is advantageous for treating contaminated soils and sediments. battelle.org The reaction of ozone with PCBs does not appear to be limited by the solubility of the congener, suggesting that it can effectively degrade highly chlorinated, hydrophobic compounds. battelle.org Studies on PCB-contaminated soils have shown that ozonation can be a promising remediation technology. nih.gov However, the efficiency of ozonation can be affected by soil characteristics, with lower soil organic matter content and coarser soil structure leading to higher degradation rates. nih.gov It has also been observed that the composition of PCB congeners can change during ozonation, with a potential for a higher accumulation rate of more highly chlorinated biphenyls over time under certain conditions. nih.gov

Sonochemical degradation is another AOP that utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the pyrolytic degradation of compounds within the bubbles and the formation of reactive radicals at the bubble-liquid interface. The degradation kinetics of various chlorobiphenyls in water have been found to follow first-order kinetics. researchgate.net The effectiveness of sonochemical degradation can be influenced by factors such as frequency, power intensity, and the presence of other substances in the solution. researchgate.net

Photocatalysis , particularly using semiconductor materials like titanium dioxide (TiO2) or bismuth-based catalysts, is another promising AOP. mmu.ac.ukmdpi.com This process involves the generation of electron-hole pairs upon irradiation with light of appropriate wavelength, which then initiate redox reactions that degrade pollutants. The efficiency of photocatalytic degradation is dependent on factors such as the type of photocatalyst, the initial concentration of the pollutant, and the pH of the solution. mmu.ac.uk

Other AOPs, such as UV/H2O2 and Fenton-based processes, have also been employed for the degradation of various organic pollutants and could be applicable to heptachlorobiphenyls. mdpi.com

Reaction Kinetics and Influencing Parameters for Abiotic Transformation

The kinetics of abiotic transformation of this compound are influenced by a variety of parameters related to both the chemical environment and the properties of the compound itself.

In advanced oxidation processes , the reaction kinetics are also governed by several factors. For ozonation, the concentration of ozone and the contact time are key parameters. nih.gov Soil properties, including organic matter content and texture, can significantly impact the efficiency of PCB degradation by ozone. nih.gov For sonochemical degradation, the frequency of the ultrasound is a critical parameter, with studies on other chlorinated compounds showing that an optimal frequency exists for maximizing the degradation rate. researchgate.net The initial concentration of the pollutant can also affect the degradation rate, often following first-order kinetics where the rate is proportional to the concentration. researchgate.net

The structure of the PCB congener itself is a major determinant of its reactivity. The number and position of chlorine atoms on the biphenyl rings influence the susceptibility of the molecule to both reductive and oxidative attacks. For instance, in reductive dechlorination, the removal of chlorine atoms is often position-specific.

Table 2: Influencing Parameters on Abiotic Transformation of Heptachlorobiphenyl This table summarizes key parameters that influence the rate and efficiency of different abiotic transformation processes for heptachlorobiphenyls.

| Transformation Process | Influencing Parameters | Effect on Reaction Kinetics | Reference(s) |

| Reductive Dechlorination | Catalyst Type (Bimetallic vs. Trimetallic) | Trimetallic catalysts can significantly increase the reaction rate compared to bimetallic ones. | nih.gov |

| Catalyst Surface Area | Higher surface area (e.g., nanoparticles) generally leads to faster degradation. | researchgate.net | |

| pH | Affects the corrosion of ZVI and the overall redox potential. | - | |

| Co-contaminants (e.g., heavy metals) | Can hinder the reaction through competitive adsorption. | researchgate.net | |

| Advanced Oxidation Processes | Ozone Concentration and Contact Time | Higher concentration and longer contact time generally increase degradation. | nih.gov |

| Soil Properties (for ozonation) | Lower organic matter and coarser texture can enhance degradation efficiency. | nih.gov | |

| Ultrasound Frequency (for sonolysis) | An optimal frequency exists for maximizing the degradation rate. | researchgate.net | |

| Initial Pollutant Concentration | Degradation often follows first-order kinetics. | researchgate.net |

Plant-Mediated Transformation (Phytoremediation Aspects)

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants. For PCBs like this compound, plant-mediated transformation is a promising, though complex, process.

Vascular plants, such as poplar (Populus) species, have demonstrated the ability to take up PCBs from contaminated soil and water. The uptake of PCBs by plants is influenced by the hydrophobicity of the congener, which is related to the number of chlorine atoms. While highly chlorinated PCBs are generally less bioavailable, studies have shown that they can be taken up by plant roots.

Once taken up by the roots, the translocation of PCBs to the aerial parts of the plant (stems and leaves) can occur, although this is often limited for highly chlorinated congeners. The movement within the plant is a complex process influenced by the plant's transpiration stream and the physicochemical properties of the PCB congener. Research on various PCB congeners in poplar plants has confirmed their presence in different plant tissues, including roots, bark, and wood. researchgate.net

Once inside the plant, this compound can undergo enzymatic transformation. Plants possess enzyme systems, such as cytochrome P450 monooxygenases and peroxidases, that are capable of metabolizing xenobiotics. nih.gov A key transformation pathway is hydroxylation, where a hydroxyl group (-OH) is added to the biphenyl structure, forming hydroxylated PCBs (OH-PCBs).

Studies with poplar plants have shown that they can metabolize various PCB congeners into hydroxylated metabolites. For example, in studies with 3,3',4,4'-tetrachlorobiphenyl (B1197948) (CB77), poplar plants produced hydroxylated metabolites, with the major product being detected in various plant tissues. researchgate.net Similarly, research on 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB95) in whole poplar plants revealed the formation of hydroxylated metabolites. nih.gov These findings suggest that a similar metabolic pathway exists for other PCB congeners, including heptachlorobiphenyls. The formation of these metabolites indicates that plants can play an active role in the transformation of PCBs, potentially leading to compounds with different toxicological properties and environmental fates.

Comparative Biotransformation Across Biological Systems (Excluding Human Clinical Data)

The biotransformation of this compound (also known as PCB 180) varies significantly across different biological systems, such as mammals and fish. These differences are largely due to variations in the activity and substrate specificity of metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.

In rats , PCB 180 is known to be persistent and accumulates in adipose tissue. However, it does undergo slow metabolism. nih.gov Studies in female rats have shown a biotransformation rate of about 5%, with the identification of a heptachlorobiphenylol metabolite in both feces and urine. nih.gov The metabolism of PCBs in rats is known to be inducible by the compounds themselves, leading to increased activity of certain CYP enzymes.

In fish , the metabolism of PCBs is generally slower than in mammals. nih.gov This can lead to higher bioaccumulation factors for persistent congeners like PCB 180 in aquatic organisms. The profile of metabolic enzymes in fish can also differ from that in mammals. For example, some P450 isozymes that are inducible by PCBs in rodents are not induced in fish. epa.gov

In vitro studies using human liver microsomes have also shed light on the metabolism of PCBs. For instance, studies on the chiral heptachlorobiphenyl congener PCB 183 (2,2',3,4,4',5',6-heptachlorobiphenyl) showed that it was metabolized by human CYP2B6 but not by the corresponding rat enzyme, CYP2B1. nih.gov This highlights species-specific differences in the metabolic capabilities of CYP enzymes. Two hydroxylated metabolites, 3'-OH-CB183 and 5-OH-CB183, were identified in these in vitro assays. nih.gov

The biotransformation of PCBs is a critical factor in their toxicology, as the formation of metabolites can either be a detoxification process or lead to the production of more toxic compounds. nih.gov The comparative study of PCB metabolism across different species is therefore essential for understanding the ecological risks posed by these persistent pollutants.

Table 3: Comparative Biotransformation of Heptachlorobiphenyls in Different Biological Systems This table provides a comparative overview of the biotransformation of heptachlorobiphenyls in various organisms.

| Biological System | Key Findings | Identified Metabolites | Reference(s) |

| Rats | Slow metabolism with a biotransformation rate of approximately 5%. Accumulates in adipose tissue. | Heptachlorobiphenylol | nih.gov |

| Fish | Generally slower metabolism compared to mammals, leading to higher bioaccumulation. | - | nih.gov |

| Human (in vitro) | Metabolism of a chiral heptachlorobiphenyl (PCB 183) by CYP2B6. | 3'-OH-CB183, 5-OH-CB183 | nih.gov |

| Plants (Poplar) | Capable of uptake and enzymatic transformation of various PCBs. | Hydroxylated PCBs | researchgate.netnih.gov |

Identification of Metabolites (e.g., Hydroxylated Heptachlorobiphenyls)

The biotransformation of this compound (PCB 170) primarily results in the formation of hydroxylated metabolites (OH-PCBs). nih.govnih.gov This metabolic conversion is a critical step in the body's attempt to increase the polarity of the lipophilic PCB molecule, thereby facilitating its excretion. While direct studies exhaustively detailing all metabolites of PCB 170 are limited, evidence from human and animal studies points towards the formation of specific classes of metabolites.

In human populations with significant exposure to polychlorinated biphenyls, including PCB 170, a notable metabolite identified in serum is 4-OH-2,2′,3,4′,5,5′,6-Heptachlorobiphenyl (4-OH-CB187). nih.gov Although this is a metabolite of a different heptachlorobiphenyl congener (PCB 187), the prevalence of PCB 170 in the same cohort suggests that similar hydroxylation patterns are likely for PCB 170. nih.gov The metabolism of PCBs generally involves the formation of a large number of OH-PCB congeners. nih.gov

Studies on structurally similar heptachlorobiphenyls in animal models provide further insight. For instance, research on 2,2',3',4,4',5,5'-heptachlorobiphenyl (PCB 180) in female rats identified the presence of a "heptachlorobiphenylol," a hydroxylated form of the parent compound, in both feces and urine. nih.gov Similarly, in vitro studies with 2,2',3,4,4',5',6-heptachlorobiphenyl (B1581963) (PCB 183) have identified two specific hydroxylated metabolites: 3′-OH-CB183 and 5-OH-CB183. nih.gov

Beyond simple hydroxylation, further metabolism can occur. Dihydroxylated PCBs can be formed, which may then be methylated by catechol-O-methyltransferase (COMT) to produce methoxylated PCB metabolites. nih.gov Additionally, PCB sulfates can be formed through the action of sulfotransferases on hydroxylated precursors. uiowa.edu While not specifically documented for PCB 170, these subsequent metabolic steps are recognized pathways for other PCB congeners.

The following table summarizes metabolites identified for closely related heptachlorobiphenyls, which are indicative of the types of metabolites likely formed from PCB 170.

| Parent Compound | Identified Metabolite(s) | Species/System of Study |

|---|---|---|

| 2,2',3',4,4',5,5'-Heptachlorobiphenyl (PCB 180) | Heptachlorobiphenylol | Female Rats |

| 2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB 183) | 3'-OH-CB183, 5-OH-CB183 | Human CYP2B6 (in vitro) |

| General Heptachlorobiphenyls | Hydroxylated Heptachlorobiphenyls (OH-PCBs) | General observation in humans and animals |

Characterization of Enzymatic Systems Involved (e.g., Cytochrome P450, Dioxygenases)

The primary enzymatic system responsible for the initial and rate-limiting step in the metabolism of PCBs, including this compound, is the cytochrome P450 (CYP) monooxygenase system. nih.govnih.gov These enzymes, predominantly located in the liver, introduce an oxygen atom into the PCB molecule, leading to the formation of hydroxylated metabolites. nih.gov

Different CYP isozymes exhibit varying specificities for different PCB congeners. For instance, research on the chiral heptachlorobiphenyl PCB 183 has shown that human CYP2B6 is capable of metabolizing it, while rat CYP2B1 is not. nih.gov This highlights the specific roles of different CYP subfamilies in PCB biotransformation. Generally, CYP1A, CYP2B, and CYP3A families are heavily involved in the metabolism of xenobiotics like PCBs. nih.govacs.org Studies on another heptachlorobiphenyl, PCB 180, have demonstrated that it can induce CYP2B1/2 and CYP3A1 in rats, indicating an interaction with these enzymatic systems. nih.gov

In addition to the cytochrome P450 system, other enzymes can be involved in the broader degradation pathways of PCBs, particularly in microbial systems. Dioxygenases, for example, are key enzymes in the aerobic bacterial degradation of PCBs. nih.gov These enzymes catalyze the insertion of both atoms of molecular oxygen into the aromatic rings of the PCB molecule, initiating a cascade of reactions that can lead to the breakdown of the compound. However, in vertebrate metabolism, the cytochrome P450 system is the principal player in the initial biotransformation.

The following table outlines the key enzymatic systems involved in the metabolism of heptachlorobiphenyls.

| Enzyme System | Role in PCB Metabolism | Specific Isozymes Implicated (for related congeners) |

|---|---|---|

| Cytochrome P450 (CYP) Monooxygenases | Primary enzyme system for hydroxylation of PCBs in vertebrates. | CYP2B6 (human), CYP2B1 (rat - with noted differences in activity), CYP2B1/2 (rat), CYP3A1 (rat) |

| Dioxygenases | Key enzymes in the initial steps of bacterial degradation of PCBs. | Not typically involved in the primary metabolism in vertebrates. |

Interspecies Differences in Metabolic Capacities and Pathways

Significant interspecies differences exist in the ability to metabolize and the specific pathways involved in the degradation of this compound and other PCBs. These variations are largely attributable to differences in the expression levels and substrate specificities of the cytochrome P450 enzymes among different species. acs.org

Generally, mammals, and in particular humans and rats, have been the most studied organisms. A comparative study on the metabolism of the chiral heptachlorobiphenyl PCB 183 revealed that human CYP2B6 could metabolize both atropisomers, whereas rat CYP2B1 could not. nih.gov This points to a higher metabolic capacity in humans for this specific congener compared to rats, a difference attributed to the size of the substrate-binding cavities of the respective enzymes. nih.gov

In a broader context of animal species, it has been observed that birds tend to have a more pronounced ability to metabolize PCBs compared to fish. Fish exhibit minimal metabolic changes to PCBs, while birds show significant metabolism. This difference in metabolic capacity contributes to the varying patterns of PCB accumulation and biomagnification observed in different trophic levels of the food chain.

The metabolic pathways can also differ. For instance, a study comparing the metabolism of a tetrachlorobiphenyl in rats, guinea pigs, and hamsters found that guinea pig microsomes only performed 3-hydroxylation, while hamster microsomes showed both 3- and 4-hydroxylation, with the latter being more prominent. nih.gov Rats, in this particular study, did not metabolize the tetrachlorobiphenyl to the same hydroxylated products without prior induction of their CYP enzymes. nih.gov

These species-specific differences in metabolic capabilities have significant implications for the persistence, bioaccumulation, and potential toxicity of PCB 170 and other congeners in various ecosystems.

The table below summarizes some of the observed interspecies differences in PCB metabolism.

| Species Comparison | Observed Metabolic Difference | Implication |

|---|---|---|

| Human vs. Rat | Human CYP2B6 metabolizes PCB 183, while rat CYP2B1 does not. nih.gov | Humans may have a greater capacity to metabolize certain heptachlorobiphenyls than rats. |

| Birds vs. Fish | Birds exhibit more pronounced metabolism of PCBs compared to the minimal metabolism in fish. | PCBs are likely to be more persistent and bioaccumulate to a greater extent in fish than in birds. |

| Rat vs. Guinea Pig vs. Hamster | Different hydroxylation patterns and necessity of enzyme induction for metabolism of a tetrachlorobiphenyl. nih.gov | The specific metabolites formed and the rate of metabolism can vary significantly even among different mammalian species. |

Analytical Methodologies for 2,2 ,3,3 ,4,5,5 Heptachlorobiphenyl

Congener-Specific Analytical Techniques

Congener-specific analysis is crucial because the environmental fate and toxicity of polychlorinated biphenyls (PCBs) are dictated by their specific chemical structure. epa.gov This approach measures the concentrations of individual PCB congeners, providing more precise data for risk assessment compared to older methods that quantified PCBs as commercial mixtures (Aroclors). oup.comclu-in.org

Gas chromatography (GC) is the primary technique for separating PCB congeners. cdc.gov The choice of detector hyphenated to the GC system is critical for achieving the required sensitivity and selectivity.

Electron Capture Detector (ECD) : The ECD is exceptionally sensitive to highly chlorinated compounds like heptachlorobiphenyls. cdc.gov For many years, GC-ECD was a standard method for PCB analysis. epa.govnih.gov However, while highly sensitive, the ECD is not highly selective and identifies compounds based on their retention time alone, which can lead to misidentification when multiple compounds elute simultaneously. epa.gov

Mass Spectrometry (MS) : Gas chromatography-mass spectrometry (GC-MS) offers greater selectivity than GC-ECD. thermofisher.com The mass spectrometer separates ions based on their mass-to-charge ratio, providing structural information that confirms the identity of the congener. epa.gov For enhanced selectivity, selected ion monitoring (SIM) is often used, where the instrument is set to detect only the specific ions characteristic of the target analytes. epa.govesslabshop.com EPA Method 1628 utilizes low-resolution GC/MS with SIM for the analysis of all 209 PCB congeners. esslabshop.com

Tandem Mass Spectrometry (MS/MS) : Triple quadrupole GC-MS/MS provides a significant increase in selectivity compared to single quadrupole GC-MS. thermofisher.comscispec.co.th This technique is highly effective at minimizing chemical background and interferences, which is particularly important when analyzing complex matrices like biological tissues or environmental extracts. thermofisher.comscispec.co.th In MS/MS, a specific precursor ion for the target congener is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. chromatographyonline.com This process, known as selected reaction monitoring (SRM), results in very clean, background-free chromatograms and allows for reliable quantification at very low levels. scispec.co.thchromatographyonline.com

The separation of 209 different PCB congeners is a significant analytical challenge. High-resolution capillary gas chromatography (HRGC) is indispensable for this task, utilizing long, narrow-bore columns to achieve the necessary separation. cdc.gov

Commonly used capillary columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS), are effective for separating a large number of congeners. cdc.govnih.govnih.gov However, complete separation of all 209 congeners on a single column is generally not possible. cdc.gov A notable challenge relevant to the analysis of 2,2',3,3',4,5,5'-heptachlorobiphenyl (PCB 170) is its co-elution with 2,3,3',4,4',5',6-heptachlorobiphenyl (B1595032) (PCB 190) on many commonly used capillary columns. cdc.gov

To overcome these co-elution problems, analysts may use dual-column chromatography, where two columns with different stationary phases are used simultaneously to improve separation. epa.govresearchgate.net Alternatively, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) can be employed for superior separating power. nih.gov Studies have shown that using extremely efficient, long capillary columns (e.g., 80 meters) can resolve up to 195 PCB congeners when combined with mass spectral deconvolution techniques. nih.gov

Sample Preparation and Cleanup Procedures for Complex Matrices

Before instrumental analysis, PCBs must be extracted from the sample matrix and isolated from interfering compounds. This multi-step process is critical for obtaining accurate and reliable quantitative data. cdc.gov

The choice of extraction technique depends on the sample matrix (e.g., water, soil, tissue). cdc.gov The goal is to efficiently transfer the target analytes from the sample into a solvent. epa.gov

Soxhlet Extraction : This is a classic and robust technique used for solid samples like soil, sediment, and tissue. cdc.govnih.gov The sample is placed in a thimble and continuously extracted with a cycling solvent (e.g., hexane/acetone) for an extended period, often 16 hours or more. ascelibrary.orgepa.gov

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) : PLE, also known as ASE, is a more modern technique that uses elevated temperatures and pressures to extract analytes from solid matrices much faster and with less solvent than Soxhlet extraction. epa.govresearchgate.net A study on solid environmental matrices used a mixture of n-hexane and dichloromethane (B109758) at 90°C for extraction. researchgate.net

Liquid-Liquid Extraction (LLE) : This method is used for aqueous samples. It involves mixing the water sample with an immiscible solvent (e.g., dichloromethane) in a separatory funnel to partition the PCBs into the solvent phase. cdc.govepa.gov

Solid-Phase Extraction (SPE) : SPE is another technique for aqueous samples where water is passed through a cartridge or disk containing a solid sorbent that retains the PCBs. cdc.govnih.gov The PCBs are later eluted from the sorbent with a small volume of solvent. researchgate.net

The table below summarizes common extraction techniques for different matrices.

Sample extracts, particularly from biological tissues and sediments, contain co-extracted substances like lipids and sulfur that can interfere with GC analysis. cdc.gov Cleanup steps are necessary to remove these interferences. cdc.gov

Adsorption Chromatography : This is the most common cleanup technique, using columns packed with adsorbents like silica (B1680970) gel, Florisil, and alumina. cdc.govnih.gov Extracts are passed through the column, and different solvents are used to elute the PCBs while retaining the interferences. Often, the silica gel is modified with sulfuric acid to remove organic interferences more effectively. nih.gov

Gel Permeation Chromatography (GPC) : GPC is particularly useful for removing high-molecular-weight interferences, such as lipids from tissue samples. cdc.gov It separates molecules based on their size.

Sulfur Removal : For sediment extracts, elemental sulfur can be a significant interference. It is often removed by treatment with copper powder or activated copper. epa.gov

A one-step cleanup method combining a multilayer silica gel column with a Florisil micro-column has been developed to effectively separate PCBs and other persistent organic pollutants from soil extracts. nih.gov

The table below outlines cleanup methods for specific matrix interferences.

Calibration and Standardization in Quantitative Analysis

Accurate quantification of this compound requires careful calibration of the analytical instrument. epa.gov

The standard approach is to perform a multi-point initial calibration using standard solutions of the target congener at several different concentrations. epa.govepa.gov A calibration curve is generated by plotting the instrument response against the known concentration of the standards. epa.gov For GC-MS analysis, isotope dilution is a highly accurate method of quantification. thermofisher.com This involves adding a known amount of a 13C-labeled version of the target congener (or a similar congener) to the sample before extraction. nih.govthermofisher.com The native congener is quantified relative to the recovery of its labeled counterpart, which corrects for any analyte loss during sample preparation and analysis. scispec.co.th

A typical calibration might involve a five-point curve bracketing the expected concentration range of the samples. epa.gov The quality of the calibration is monitored throughout the analysis by periodically running a calibration check standard (CCS). epa.gov Additionally, surrogate standards—compounds similar to the analytes but not expected to be in the samples—are added to every sample before extraction to monitor the performance of the method for each specific sample. nih.govepa.gov

The table below shows an example of a five-level calibration scheme for PCB congeners.

Utilization of Certified Reference Materials and Standard Reference Materials

The accuracy and reliability of analytical measurements for this compound (PCB 170) are critically dependent on the use of Certified Reference Materials (CRMs) and Standard Reference Materials (SRMs). These materials, with their well-characterized concentrations of specific PCB congeners, serve as the benchmark for method validation, quality control, and ensuring inter-laboratory comparability.

Several national and international bodies have developed CRMs for PCBs in various environmental and biological matrices. For instance, the National Metrology Institute of Japan (NMIJ) developed a fish powder CRM (NMIJ CRM 7404-a) derived from Japanese seabass collected from Tokyo Bay. nih.govresearchgate.net This CRM provides certified values for several PCBs, including PCB 170, with concentrations determined through rigorous analytical procedures, including isotope dilution mass spectrometry. nih.gov The certified value for PCB 170 in this material is 1.05-14.0 µg/kg. nih.gov Similarly, the Bureau Communautaire de Référence (BCR) has produced CRMs for PCBs in matrices like mussels (BCR-682) and herring (BCR-718). researchgate.net SRMs, such as SRM 1946 (Lake Superior Fish Tissue), issued by the National Institute of Standards and Technology (NIST), provide certified concentrations for numerous PCB congeners and are used to validate analytical methods. researchgate.net

The preparation of these reference materials is a meticulous process. For example, CIL's "Certified" PCB standards program involves weighing individual, crystalline PCB isomers (of over 98% purity) in triplicate on a calibrated microbalance, followed by formulation to a specific concentration. chromservis.eu The resulting solutions undergo triplicate analyses by GC/MS, and stringent statistical controls (e.g., relative standard deviation <5%) must be met before the material is certified. chromservis.eu These highly accurate native standards are then used for the quantitation of PCBs and to validate isotope-labeled standards. chromservis.eu

Certified Values for PCB 170 in a Reference Material

| Reference Material | Matrix | Certified Value (PCBs) | Analytical Method |

|---|

Application of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the accurate quantification of this compound. This method is recognized for its high precision and accuracy, making it a reference method for the certification of reference materials and for complex environmental analyses. nih.govnih.gov The principle of IDMS involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled PCB 170) to the sample before extraction and cleanup. nih.govnih.gov This labeled compound acts as an internal standard that behaves almost identically to the native analyte throughout the analytical process. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte can be determined with high accuracy, as it corrects for losses during sample preparation and instrumental analysis. nih.gov

IDMS, particularly when coupled with high-resolution gas chromatography-high-resolution mass spectrometry (HRGC-HRMS), is a powerful tool for analyzing PCBs in diverse and challenging matrices. nih.gov It has been successfully applied to quantify PCBs in transformer oil, fish, milk, and contaminated soils. nih.govnih.govnih.govresearchgate.net For example, the analysis of special PCB standards (native and isotope-labeled) by HRGC-HRMS across three different laboratories yielded highly consistent relative response factors with an average relative standard deviation of just 3.86%. nih.gov In the development of a fish CRM, IDMS was the cornerstone for establishing the certified values of target PCBs, including PCB 170. nih.gov Furthermore, gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS) using an isotopic dilution method is a validated approach for quantifying dioxin-like PCBs in soil samples. nih.gov

Comparison of Mass Spectrometric Techniques for PCB Analysis

| Technique | Advantages | Disadvantages |

|---|---|---|

| GC-NCI-MS | High sensitivity for higher chlorinated compounds | High background signals from co-eluting compounds |

| GC-ICP-MS | Chlorine-specific detection | High background signals, preventing accurate isotope ratio measurement |

Advanced Method Development and Challenges

Resolution of Isomeric and Non-Isomeric Congeners

The analysis of polychlorinated biphenyls is complicated by the existence of 209 different congeners, many of which have similar chemical properties, leading to co-elution in chromatographic systems. uniovi.es Separating toxic congeners, such as the non-ortho-substituted PCBs, from other less toxic or non-toxic congeners is a significant analytical challenge. tandfonline.com Traditional analytical methods based on quantifying commercial PCB mixtures (Aroclors) are often inaccurate because they cannot account for the weathering and degradation of these mixtures in the environment, which alters the original congener patterns. sgsaxys.com This can lead to both underestimation and overestimation of total PCB concentrations. sgsaxys.com

To overcome these challenges, researchers have developed advanced chromatographic techniques. A notable approach involves using two series-coupled narrow-bore gas chromatography columns with different stationary phases. tandfonline.com For instance, coupling a 50 m CP-SIL-8 column with a 25 m HT-5 column has enabled the complete separation of the highly toxic non-ortho-substituted PCBs (PCB-77, PCB-126, and PCB-169) from complex technical Aroclor mixtures. tandfonline.com This dual-column setup, combined with a fast temperature program, allows for analysis within 60 minutes. tandfonline.com While this method successfully separates most toxic mono-ortho-substituted congeners, a few, such as PCB-167, still co-elute with other congeners like PCB-128. tandfonline.com Even with high-resolution mass spectrometry, interferences can occur, such as fragments from higher chlorinated PCBs appearing on the mass traces of lower chlorinated ones. youtube.com Therefore, congener-specific analysis using methods like EPA Method 1668, which employs HRGC-HRMS, is considered more accurate and representative for environmental samples. sgsaxys.com

Development of Rapid and Field-Portable Analytical Methods

The need for timely assessment of PCB contamination, particularly at remediation sites, has driven the development of rapid and field-portable analytical methods. Traditional laboratory-based analyses, while accurate, often involve long turnaround times and high costs. portsfuture.com Field-portable gas chromatography-mass spectrometry (GC-MS) systems offer a viable alternative for on-site analysis. portsfuture.comnih.gov

One such expedited method involves using a portable GC-MS with solid-phase microextraction (SPME) for sample preparation. portsfuture.comnih.gov This method has been developed for the analysis of PCBs in soil and sediment. portsfuture.com The process involves extracting PCBs from a small soil sample using a PDMS fiber via headspace SPME, facilitated by reagents like potassium permanganate (B83412) and sulfuric acid. nih.gov The subsequent analysis on the portable GC-MS can be completed in under 7 minutes. portsfuture.comnih.gov This entire on-site analysis can have a total time of approximately 37 minutes per sample, which can be further reduced by running the extraction step for multiple samples in parallel. nih.gov The detection limit for Aroclor 1260 using this method is around 10 ppm, which is adequate for guiding remediation efforts. nih.gov

Another approach for rapid screening is the use of immunoassay-based methods, such as the RaPID Assay System. nj.govepa.gov This magnetic particle immunoassay provides semi-quantitative or quantitative results for soil, water, and wipe samples in about 60 minutes. nj.gov It requires minimal training and can analyze up to 50 samples simultaneously. nj.gov The method has a calculated detection limit of 1.5 ppm and has demonstrated a sample throughput of 10 to 11 samples per hour, including sample preparation. epa.gov

Key Features of Rapid PCB Analysis Methods

| Method | Technology | Sample Throughput | Detection Limit (Example) |

|---|---|---|---|

| Portable GC-MS with SPME | Gas Chromatography-Mass Spectrometry | < 7 min per sample (analysis); ~37 min total per sample | ~10 ppm for Aroclor 1260 in soil |

Passive Sampling Techniques for Environmental Monitoring

Design and Deployment of Passive Samplers

Passive sampling methods provide a modern approach to monitoring hydrophobic organic contaminants like this compound in aquatic environments. epa.gov Unlike traditional grab sampling, which captures a single moment in time, passive samplers are deployed for extended periods, accumulating contaminants and providing a time-weighted average concentration of the dissolved, bioavailable fraction. epa.govresearchgate.net This continuous monitoring is more effective for capturing temporal variations and intermittent pollution events. researchgate.net

Commonly used passive samplers for PCBs include those made from polyethylene (B3416737) (PE), polyoxymethylene (POM), and solid-phase microextraction (SPME) fibers. epa.gov These materials are hydrophobic and effectively sequester PCBs from the water column or sediment porewater. epa.gov

Design: Samplers are often designed as thin strips or fibers to maximize the surface-area-to-volume ratio, facilitating faster equilibration with the surrounding environment. SPME fibers, for example, are quite fragile and are typically deployed within protective containers like stainless steel mesh envelopes. epa.gov Several SPME fibers may be placed in a single container to increase the total amount of polymer, thereby enhancing analytical sensitivity. epa.gov

Deployment: Passive samplers can be deployed in both the water column and sediment to provide information on contaminant gradients and flux between these two compartments. epa.gov This is particularly useful for evaluating the effectiveness of remediation strategies like engineered caps (B75204) over contaminated sediment. epa.gov The deployment duration is determined by the time required for the sampler to reach equilibrium with the contaminant concentration in the environment, which is influenced by the properties of the sampler material and the specific contaminant. epa.gov

Comparison of Passive Sampler Materials

| Sampler Material | Advantages | Disadvantages |

|---|---|---|

| Polyethylene (PE) | Robust, good for water and sediment, not limited by sample mass | Can rip easily, slower equilibration than SPME |

Calculation of Sampling Rates and Water Phase Concentrations

The determination of the environmental concentration of this compound in the aqueous phase relies on advanced analytical methodologies, particularly passive sampling. This technique provides time-weighted average concentrations of dissolved hydrophobic organic compounds, which is crucial for understanding their bioavailability and fate in aquatic systems. The calculation involves two key steps: determining the sampling rate of the passive sampling device and then using this rate to calculate the ambient water concentration of the target analyte.

Passive sampling has emerged as a practical and effective method for monitoring persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) in various environments, including water bodies. uea.ac.uknih.gov These samplers are lightweight, cost-effective, and can be deployed in remote areas where traditional grab sampling is difficult. nih.govfrtr.gov They function by accumulating dissolved contaminants from the water over the deployment period. The amount of a specific compound, such as this compound, absorbed by the sampler is then used to quantify its concentration in the water.

The fundamental principle for calculating the time-weighted average concentration in water (Cwater) is based on the mass of the analyte accumulated in the sampler (Ms) over a specific deployment time (t) and the compound-specific sampling rate (Rs). The relationship is expressed by the following equation:

Cwater = Ms / (Rs × t)

The accuracy of this calculation hinges on the precise determination of the sampling rate (Rs).

Determining the Sampling Rate (Rs)

The sampling rate (Rs) represents the volume of water effectively extracted by the sampler per unit of time (e.g., Liters/day or m³/day). nih.gov This rate is not a universal constant; it is influenced by the specific chemical properties of the analyte (e.g., its molecular size and hydrophobicity), the type and design of the passive sampler (e.g., low-density polyethylene (PE) or polydimethylsiloxane (B3030410) (PDMS)), and the environmental conditions at the deployment site, such as water temperature and flow velocity. nih.gov

One of the most robust methods for in-situ calibration of sampling rates involves the use of Performance Reference Compounds (PRCs).

Performance Reference Compounds (PRCs)

PRCs are non-target compounds that are impregnated into the passive sampler in a known amount before it is deployed. dep.state.pa.us These compounds are selected to have physical and chemical properties similar to the target analytes but are not expected to be present in the sampled environment. During deployment, these PRCs dissipate from the sampler into the water at a rate that is governed by the same environmental and sampler-specific factors affecting the uptake of the target analytes.

By measuring the fraction of each PRC remaining in the sampler after retrieval, an in-situ, site-specific sampling rate can be calculated. The rate of PRC loss provides a direct measure of the mass transfer kinetics between the sampler and the water, allowing for a more accurate estimation of the Rs for this compound.

The calculation of Rs from PRC dissipation is based on the following relationship:

Rs = -kPRC × Vs × Ksw

Where:

kPRC is the first-order dissipation rate constant of the PRC.

Vs is the volume of the sampler.

Ksw is the sampler-water partition coefficient.

Research studies have utilized various PCBs as PRCs for the analysis of other PCBs and pesticides. For instance, lower chlorinated biphenyls like 3,5-dichlorobiphenyl (B164840) (PCB-14), 2,4,5-trichlorobiphenyl (B97342) (PCB-29), and 2,2',4,6-tetrachlorobiphenyl (B1202834) (PCB-50) have been used as PRCs. dep.state.pa.us

Calculating Water Phase Concentrations

Once a reliable sampling rate (Rs) is established for this compound, the final step is to calculate its time-weighted average concentration in the water phase. This is achieved by:

Laboratory Analysis: After retrieval, the passive sampler is sent to a laboratory where the collected this compound is extracted using appropriate solvents. The mass of the compound (Ms) is then precisely quantified, typically using gas chromatography-mass spectrometry (GC-MS). nih.gov

Concentration Calculation: With the known values for the mass of the analyte (Ms), the deployment time (t), and the calculated sampling rate (Rs), the water phase concentration (Cwater) is determined using the primary equation mentioned earlier.

This approach has been successfully applied in large-scale monitoring networks to determine the concentrations of various PCBs in global waters. uea.ac.uk

Research Findings and Data